molecular formula C12H15N3 B11733446 N-Benzyl-1-ethyl-1H-pyrazol-4-amine

N-Benzyl-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11733446
M. Wt: 201.27 g/mol
InChI Key: BARSNKXTLCPPSF-UHFFFAOYSA-N
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Description

N-Benzyl-1-ethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C₁₂H₁₅N₃. It is a member of the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-ethyl-1H-pyrazol-4-amine typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method is the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction temperature, pH, and reaction time. Advanced techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Scientific Research Applications

N-Benzyl-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • N-Benzyl-1-methyl-1H-pyrazol-4-amine
  • N-Benzyl-1-phenyl-1H-pyrazol-4-amine
  • N-Benzyl-1-propyl-1H-pyrazol-4-amine

Comparison: N-Benzyl-1-ethyl-1H-pyrazol-4-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl or phenyl analogs, the ethyl group may provide different steric and electronic effects, potentially leading to distinct pharmacological profiles .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-benzyl-1-ethylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h3-7,9-10,13H,2,8H2,1H3

InChI Key

BARSNKXTLCPPSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CC=C2

Origin of Product

United States

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